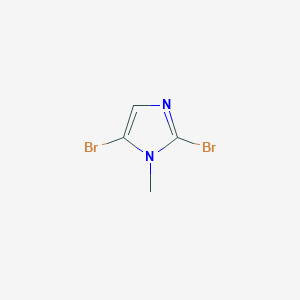

2,5-Dibromo-1-methyl-1h-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-8-3(5)2-7-4(8)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCRXJDDBGDCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378407 | |

| Record name | 2,5-Dibromo-1-methyl-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53857-59-3 | |

| Record name | 2,5-Dibromo-1-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53857-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-1-methyl-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53857-59-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of 2,5-Dibromo-1-methyl-1H-imidazole

An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-1-methyl-1H-imidazole

This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide a robust, reproducible protocol.

This compound (CAS No: 53857-59-3) is a halogenated aromatic heterocycle of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring a methylated imidazole core with two reactive bromine atoms, makes it an exceptionally versatile intermediate.[2] These bromine atoms serve as strategic handles for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This functionality allows for the efficient introduction of diverse molecular fragments, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery campaigns and the construction of complex organic materials.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄Br₂N₂ | [1] |

| Molecular Weight | 239.90 g/mol | [1][3] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 76-82 °C | |

| IUPAC Name | 2,5-dibromo-1-methylimidazole | [1] |

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound is most effectively achieved through the direct electrophilic bromination of its precursor, 1-methylimidazole.[4][5] The imidazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The nitrogen atom at position 3 donates electron density into the ring, activating the carbon positions for substitution.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A bromine electrophile (Br⁺), generated from a suitable brominating agent, is attacked by the π-electron system of the imidazole ring. This forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the brominated product. The process is repeated to achieve disubstitution at the C2 and C5 positions, which are the most electronically activated sites.

Caption: Generalized mechanism for the dibromination of 1-methylimidazole.

**3. Causality in Reagent Selection: N-Bromosuccinimide (NBS) vs. Molecular Bromine (Br₂) **

The choice of brominating agent is a critical parameter that dictates the reaction's efficiency, selectivity, and safety profile.

-

Molecular Bromine (Br₂): While elemental bromine is a powerful brominating agent, its use presents significant challenges. It is highly corrosive, toxic, and volatile, requiring specialized handling procedures. Furthermore, its high reactivity can sometimes lead to over-bromination or side reactions, making precise control difficult.[4]

-

N-Bromosuccinimide (NBS): In contrast, NBS is a crystalline solid that is significantly easier and safer to handle.[5] It serves as a source of electrophilic bromine (Br⁺) under acidic or radical conditions. For electrophilic aromatic substitution, NBS in the presence of an appropriate solvent provides a slow, controlled release of the bromine electrophile. This controlled reactivity enhances selectivity, minimizes the formation of byproducts, and generally leads to cleaner reactions with higher yields of the desired product.[5][6] For these reasons, NBS is the preferred reagent for this transformation in a laboratory setting.

Validated Experimental Protocol

This protocol describes the synthesis of this compound from 1-methylimidazole using N-Bromosuccinimide. It is designed to be self-validating through clear checkpoints and expected observations.

Materials & Reagents:

-

1-Methylimidazole (C₄H₆N₂)[7]

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), HPLC grade

-

Deionized Water (H₂O)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-methylimidazole (4.1 g, 50 mmol) in 100 mL of acetonitrile. Stir the solution at room temperature until the starting material is fully dissolved.

-

Addition of NBS: Cool the flask in an ice bath. Slowly add N-Bromosuccinimide (18.7 g, 105 mmol, 2.1 equivalents) to the stirred solution in portions over 30 minutes. Causality Note: Adding NBS in portions to a cooled solution is crucial to manage the exothermic nature of the reaction and prevent potential side reactions.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing 150 mL of deionized water. Add saturated sodium thiosulfate solution dropwise until the orange/brown color of excess bromine dissipates. Self-Validation Check: The disappearance of the color indicates that the reactive bromine has been successfully quenched.

-

Neutralization & Extraction: Transfer the aqueous mixture to a separatory funnel. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 75 mL).[6]

-

Purification - Wash: Combine the organic extracts and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford this compound as a white to off-white solid.

Table 2: Quantitative Synthesis Parameters

| Reagent/Parameter | Quantity/Value | Molar Eq. | Rationale |

| 1-Methylimidazole | 4.1 g (50 mmol) | 1.0 | Limiting Reagent |

| N-Bromosuccinimide (NBS) | 18.7 g (105 mmol) | 2.1 | Slight excess to ensure complete di-bromination |

| Solvent | Acetonitrile | - | Provides good solubility for reagents and facilitates the reaction |

| Reaction Time | 3-5 hours | - | Monitored by TLC for completion |

| Representative Yield | 75-85% | - | Hypothetical yield based on similar transformations |

Visualized Synthesis & Purification Workflow

The following diagram outlines the complete workflow, from initial reaction setup to the isolation of the final, characterized product.

Caption: A step-by-step workflow for the synthesis and purification process.

Safety and Hazard Management

Adherence to strict safety protocols is mandatory. The synthesis involves hazardous materials, and a thorough risk assessment must be conducted prior to commencing any work.

-

This compound: The final product is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1]

-

N-Bromosuccinimide (NBS): An oxidizing agent and lachrymator. Avoid contact with skin and eyes.

-

1-Methylimidazole: Corrosive and may cause burns.[8]

-

Acetonitrile & Ethyl Acetate: Flammable liquids.

Required Personal Protective Equipment (PPE):

-

Safety glasses with side-shields or chemical splash goggles.

-

Chemical-resistant gloves (e.g., nitrile).

-

Laboratory coat.

Engineering Controls:

-

All operations must be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust.[9]

-

An eyewash station and safety shower must be readily accessible.[8]

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. II. Aqueous Bromination of Imidazole, 1-Methylimidazole and 2-Methylimidazole. Australian Journal of Chemistry, 27(11), 2331-2341.

- Oceanchem Group Limited. (n.d.). Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block.

- Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. ResearchGate.

- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET.

- Wikipedia. (n.d.). 1-Methylimidazole.

Sources

- 1. This compound | C4H4Br2N2 | CID 2773360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. echemi.com [echemi.com]

- 4. connectsci.au [connectsci.au]

- 5. Buy 4-M-Bromophenyl-1-methylimidazole [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dibromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated Heterocycle

2,5-Dibromo-1-methyl-1H-imidazole is a halogenated derivative of the fundamental imidazole heterocyclic ring. The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules and clinically approved drugs.[1][2] The strategic placement of two bromine atoms on the imidazole core of this compound renders it a highly versatile and valuable building block in synthetic chemistry. These bromine atoms serve as reactive handles for introducing a wide array of functional groups through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[3][4]

This reactivity allows medicinal chemists to efficiently construct complex molecular architectures and explore structure-activity relationships (SAR) during lead optimization.[3] Understanding the core physicochemical properties of this compound is paramount, as these characteristics fundamentally influence its reactivity, handling, and, most importantly, the pharmacokinetic and pharmacodynamic profiles of the derivative compounds synthesized from it. This guide provides a detailed examination of these properties, supported by experimental protocols and theoretical insights, to empower researchers in their drug discovery and development endeavors.

Molecular Identity and Structural Characteristics

A precise understanding of the molecule's structure and its various identifiers is the foundation of all further physicochemical analysis.

Caption: Chemical structure of this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 2,5-dibromo-1-methylimidazole | [5] |

| CAS Number | 53857-59-3 | [5] |

| Molecular Formula | C₄H₄Br₂N₂ | [5] |

| Molecular Weight | 239.90 g/mol | [5] |

| Canonical SMILES | Cn1c(Br)cnc1Br | |

| InChI | 1S/C4H4Br2N2/c1-8-3(5)2-7-4(8)6/h2H,1H3 | [5] |

| InChIKey | WVCRXJDDBGDCTA-UHFFFAOYSA-N | [5] |

Summary of Physicochemical Properties

The key physicochemical parameters dictate the behavior of a compound in both chemical and biological systems. The following table summarizes the known and computed properties of this compound.

Table 2: Key Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Solid | |

| Melting Point | 76-82 °C | |

| XLogP3 (Lipophilicity) | 2.1 | [5][6] |

| Topological Polar Surface Area | 17.8 Ų | [5][6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Complexity | 88.1 | [5][6] |

In-Depth Analysis of Core Properties

Physical State and Melting Point

This compound exists as a solid at standard temperature and pressure. Its melting point is reported in the range of 76-82 °C. This relatively low melting point is typical for small, organic molecules of its molecular weight. The melting point is a critical parameter for quality control, indicating the purity of the compound. A broad melting range can suggest the presence of impurities.

Lipophilicity and the Partition Coefficient (LogP)

Lipophilicity is arguably one of the most important physicochemical properties in drug discovery, as it heavily influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8] This is most commonly expressed in its logarithmic form, LogP.[8]

-

LogP < 0: The compound is predominantly hydrophilic (water-soluble).[8]

-

LogP = 0: The compound partitions equally between the aqueous and organic phases.[8][9]

-

LogP > 0: The compound is predominantly lipophilic/hydrophobic (lipid-soluble).[8]

For this compound, the computed XLogP3 value is 2.1 .[5][6] This positive value indicates that the compound is significantly more soluble in a lipid environment than in water, classifying it as a lipophilic molecule. This is an expected outcome due to the presence of two large, hydrophobic bromine atoms and the methyl group, which outweigh the polarity of the imidazole ring. This lipophilicity suggests that the molecule will likely have good membrane permeability, a key factor for oral bioavailability and cell entry.

Solubility

Solubility is a thermodynamic equilibrium, and for drug candidates, aqueous solubility is a critical factor for administration and absorption. The lipophilic nature of this compound, as indicated by its LogP value, suggests it will have low solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and alcohols.[10] While specific quantitative data for this molecule is sparse, studies on similar imidazole derivatives confirm that solubility in water is generally low and decreases as the molecular weight of alcohol-based solvents increases.[11][12] The ADMET study of some halogenated imidazoles showed they possess good aqueous solubility.[13]

Acidity and Basicity (pKa)

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[2][14]

-

As a base: The lone pair of electrons on the non-protonated nitrogen atom can accept a proton. The pKa of the conjugate acid of the parent imidazole is approximately 7, making it a stronger base than pyridine.[14]

-

As an acid: The N-H proton can be abstracted, with a pKa of about 14.5.[14]

In this compound, the acidic N-H proton is replaced by a methyl group, so it can only function as a base. The two electron-withdrawing bromine atoms are expected to decrease the basicity of the nitrogen atom, meaning the pKa of its conjugate acid will be lower than 7. Experimental determination is required for a precise value.

Experimental Protocols for Physicochemical Characterization

The following protocols provide standardized, step-by-step methodologies for the experimental determination of key physicochemical properties. These are designed to be self-validating and serve as a reliable guide for laboratory practice.

Protocol for Melting Point Determination

This protocol uses the Thiele tube method, a common and reliable technique for determining the melting point of a solid.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder until a 3-5 mm column of sample is packed at the sealed bottom.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is inserted into a Thiele tube containing a high-boiling mineral or silicone oil.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or hot plate. The oil circulates, ensuring uniform heating.

-

Observation: The sample is heated rapidly at first. Once the temperature is within 20°C of the expected melting point (76-82 °C), the heating rate is reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal liquefies is recorded as the end of the range.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.[15]

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vial is sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid. Alternatively, the solution can be filtered through a low-binding filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is accurately measured using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

Protocol for LogP Determination (HPLC Method)

This chromatographic method provides a rapid and reliable estimation of LogP by correlating a compound's retention time with those of known standards.[16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. China Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. This compound | C4H4Br2N2 | CID 2773360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. acdlabs.com [acdlabs.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. 4,5-Dibromo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. eurekaselect.com [eurekaselect.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. agilent.com [agilent.com]

Introduction: The Strategic Value of a Dihalogenated Heterocycle

An In-Depth Technical Guide to 2,5-Dibromo-1-methyl-1H-imidazole: Synthesis, Reactivity, and Applications

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, certain molecular scaffolds emerge as exceptionally versatile and powerful building blocks. This compound (CAS No. 53857-59-3) is a preeminent example of such a scaffold.[1] Its architecture, featuring an N-methylated imidazole core—a recognized "privileged structure" in medicinal chemistry—is strategically functionalized with two bromine atoms.[2] These halogens are not mere substituents; they are highly reactive handles for selective, stepwise functionalization, primarily through metal-catalyzed cross-coupling reactions.[3] This guide provides an in-depth exploration of the synthesis, core reactivity, and practical applications of this pivotal intermediate, designed for researchers and developers who require a blend of theoretical understanding and field-proven protocols.

Core Physicochemical Properties and Safety Data

A comprehensive understanding of a reagent's physical properties and safety profile is a prerequisite for its effective and safe utilization in any laboratory setting.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 53857-59-3 | [4] |

| Molecular Formula | C₄H₄Br₂N₂ | [4] |

| Molecular Weight | 239.90 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid | |

| Melting Point | 76-82 °C | |

| SMILES | CN1C(=CN=C1Br)Br | [4] |

| InChIKey | WVCRXJDDBGDCTA-UHFFFAOYSA-N | [4] |

Hazard Identification and Safe Handling

According to the Globally Harmonized System (GHS), this compound is classified with significant hazards that demand rigorous adherence to safety protocols.[4]

| GHS Classification | Hazard Statement | Precautionary Codes |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301 + P312 + P330 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P302 + P352 |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | P280, P305 + P351 + P338 + P310 |

| STOT SE (Category 3) | H335: May cause respiratory irritation | P261, P304 + P340 |

Causality Behind Safety Measures: The specified hazards necessitate the use of comprehensive Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood to mitigate the risk of respiratory irritation from dust or vapors. The risk of serious eye damage (H318) is particularly critical; it implies that even brief contact can cause irreversible harm, making eye protection non-negotiable.

Synthesis Pathway: From Precursor to Final Product

The synthesis of this compound is logically approached as a two-stage process: first, the N-methylation of the parent imidazole, followed by a selective di-bromination. This workflow ensures high yields and purity.

Protocol 1: Synthesis of 1-Methylimidazole (Precursor)

The N-methylation of imidazole is a foundational step. While industrial routes may use methanol at high temperatures, a common and effective laboratory-scale synthesis involves deprotonation followed by alkylation.[5][6][7]

Methodology Rationale: This protocol utilizes a strong base to deprotonate the imidazole N-H, forming a highly nucleophilic imidazolide anion. This anion then readily attacks the electrophilic methyl group of the methylating agent (methyl iodide) in a classic SN2 reaction. Ethanol is chosen as a solvent due to its ability to dissolve both imidazole and the base.

Step-by-Step Protocol:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (5.0 g) in ethanol (100 mL).[5]

-

Deprotonation: To the stirring solution, add sodium hydroxide (8.0 g) and continue stirring until it has completely dissolved.[5] This step generates the reactive imidazolide anion.

-

Methylation: Carefully add methyl iodide (10.0 mL) to the flask. Stir the mixture at room temperature for 2-3 hours.[5] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup & Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of water to quench the reaction and dissolve inorganic salts.[5]

-

Phase Separation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Drying & Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 1-methylimidazole.[5] Purification can be achieved by distillation.

Protocol 2: Synthesis of this compound

With the 1-methylimidazole precursor in hand, the next step is electrophilic bromination. The electron-rich nature of the imidazole ring makes it susceptible to halogenation. The C2, C4, and C5 positions are all activated, but the C2 and C5 positions are often the most reactive in N-substituted imidazoles.

Methodology Rationale: This protocol uses N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine (Br⁺). The reaction proceeds via electrophilic aromatic substitution, where the imidazole ring attacks the bromine atom of NBS. The use of two equivalents of NBS ensures the dibromination occurs.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 1-methylimidazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the bromination reaction and minimize the formation of side products.

-

Bromination: Add N-Bromosuccinimide (2.0-2.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Core Reactivity: A Gateway to Molecular Complexity

The synthetic utility of this compound stems from the differential reactivity of its two C-Br bonds, enabling its use in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably one of the most robust methods for forming C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organic halide.[9][10]

Methodology Rationale: This reaction is valued for the operational simplicity, mild conditions, and the commercial availability of a vast library of boronic acids. The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[11] The base (e.g., K₃PO₄, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1 or 2.2 eq for mono- or di-substitution), and a base such as K₃PO₄ (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.[10] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Reaction: Heat the mixture to the required temperature (e.g., 90-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.[10]

-

Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an organic halide and a terminal alkyne, a cornerstone for synthesizing acetylenic compounds.[9][12]

Methodology Rationale: The reaction is typically co-catalyzed by palladium and copper(I) salts.[12] The palladium complex activates the C-Br bond, while the copper(I) species forms a copper acetylide, which facilitates the crucial transmetalation step. An amine base (e.g., triethylamine) acts as both the base and often as a solvent.[9]

General Protocol for Sonogashira Coupling:

-

Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 or 2.4 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) salt (e.g., CuI, 10 mol%).[9]

-

Base Addition: Add a suitable amine base, such as triethylamine or diisopropylamine.[9]

-

Reaction: Degas the mixture and stir at room temperature or an elevated temperature under an inert atmosphere until the starting material is consumed.

-

Workup and Purification: Upon completion, filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by column chromatography.

Stille Coupling

The Stille reaction couples an organic halide with an organostannane (tin) reagent, offering a versatile method that is tolerant of a wide array of functional groups.[13][14]

Methodology Rationale: A key advantage of the Stille coupling is the stability of the organostannane reagents. The reaction is driven by the formation of a stable tin-halide byproduct. The choice of palladium catalyst and solvent is crucial for success. A primary drawback is the toxicity of the tin reagents, which necessitates careful handling and purification to remove tin byproducts.[14]

General Protocol for Stille Coupling:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent like toluene or DMF.[13]

-

Reagent Addition: Add the organostannane reagent (1.1 or 2.2 eq) via syringe.

-

Reaction: Heat the reaction mixture (e.g., 100 °C) and stir for the required time, monitoring progress by TLC or LC-MS.[13]

-

Workup and Purification: Cool the reaction, and perform a standard aqueous workup. Due to the toxicity of tin compounds, purification must be rigorous, often involving column chromatography and sometimes a fluoride wash to remove tin residues.

Applications in Research and Development

The diverse molecular architectures accessible from this compound make it a high-value intermediate in multiple R&D sectors.

-

Medicinal Chemistry: The imidazole core is central to numerous pharmaceuticals.[15] This building block is used to synthesize libraries of compounds for screening as potential kinase inhibitors, antiviral agents, and other bioactive heterocycles.[2][3] The ability to selectively introduce different groups at the 2- and 5-positions allows for fine-tuning of structure-activity relationships (SAR).

-

Materials Science: The unique electronic properties of the imidazole ring are leveraged in the creation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The cross-coupling reactions allow for the construction of conjugated systems with tailored photophysical properties.[1]

-

Agrochemicals: The imidazole scaffold is also present in various fungicides and herbicides. This intermediate serves in the development of novel crop protection agents.[3]

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a strategically designed molecular tool. Its stable, N-protected core and two orthogonally addressable bromine atoms provide a reliable and versatile platform for constructing complex molecular targets. The mastery of its synthesis and, more importantly, its application in robust cross-coupling reactions, empowers chemists to rapidly explore chemical space and accelerate innovation in pharmaceuticals, materials, and beyond. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this powerful synthetic intermediate.

References

- PubChem. This compound.

- Oceanchem Group Limited. Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block. [Link]

- ResearchGate. Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). [Link]

- Wikipedia. 1-Methylimidazole. [Link]

- Oceanchem Group Limited. Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. [Link]

- Organic Syntheses. Representative synthesis and synthetic notes. [Link]

- Organic Syntheses. Preparation of 1-Methylimidazole-N-oxide (NMI-O). [Link]

- ACS Publications. Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. [Link]

- IP Innovative Publication.

- Aribo Biotechnology. CAS: 53857-59-3 Name: this compound. [Link]

- ResearchGate.

- ResearchGate. A general route to 4-substituted imidazoles. [Link]

- Thieme Chemistry. Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. [Link]

- Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

- FDC Chemical. This compound. [Link]

- National Institutes of Health.

- Organic Chemistry Portal. Sonogashira Coupling. [Link]

- Chemistry LibreTexts. Stille Coupling. [Link]

- Organic Chemistry Portal. Imidazole synthesis. [Link]

- Royal Society of Chemistry. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]

- PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

- YouTube.

- MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-1-methyl-1H-imidazole: A Cornerstone in Fine Chemical Manufacturing. [Link]

Sources

- 1. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. This compound | C4H4Br2N2 | CID 2773360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 7. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

The Strategic Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Molecular Structure of 2,5-Dibromo-1-methyl-1H-imidazole

Introduction: The Imidazole Core in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow for a diverse range of intermolecular interactions, making it an ideal scaffold for targeting various biological receptors and enzymes.[2] Within the vast landscape of imidazole-based building blocks, halogenated derivatives serve as exceptionally versatile intermediates, enabling the construction of complex molecular architectures through modern synthetic methodologies.[3] This guide provides a comprehensive technical overview of 2,5-Dibromo-1-methyl-1H-imidazole, a key reagent in the synthesis of novel pharmaceutical agents. We will delve into its molecular structure, spectroscopic signature, and its pivotal role in synthetic strategies that drive drug discovery forward.

Molecular Architecture and Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 76-82 °C. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₄Br₂N₂ | [2] |

| Molecular Weight | 239.90 g/mol | [2] |

| CAS Number | 53857-59-3 | |

| Appearance | Solid | |

| Melting Point | 76-82 °C |

The molecular structure consists of a five-membered imidazole ring with bromine atoms substituted at the 2 and 5 positions and a methyl group attached to one of the nitrogen atoms. The presence of two bromine atoms significantly influences the electronic distribution within the aromatic ring and provides two reactive sites for further functionalization.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Spectroscopic Characterization: The Molecular Fingerprint

While a comprehensive, publicly available experimental dataset for this compound is not readily found, we can predict its spectroscopic features based on the analysis of closely related imidazole derivatives.[4][5][6][7][8] Rigorous quality control of this intermediate in a research and development setting would typically involve a suite of analytical techniques to confirm its identity and purity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the proton at the C4 position of the imidazole ring would be observed, likely in the aromatic region. Another singlet, further upfield, would represent the three protons of the methyl group attached to the nitrogen atom. The exact chemical shifts would be influenced by the solvent used for analysis.[4][9]

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals. Two signals would correspond to the bromine-substituted carbons (C2 and C5), which are expected to be shifted downfield. The remaining two signals would be for the C4 carbon and the methyl carbon. Predicted ¹³C NMR data for 1-methylimidazole can provide a foundational reference for the expected chemical shifts.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. These would include C-H stretching vibrations from the imidazole ring and the methyl group, C=N and C=C stretching vibrations characteristic of the aromatic imidazole ring, and C-N stretching vibrations. The presence of the carbon-bromine bonds would give rise to stretching vibrations in the lower frequency region of the spectrum. The IR spectrum of 1-methylimidazole serves as a useful comparison for identifying the core imidazole vibrations.[6][8]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).[10] The fragmentation pattern would likely involve the loss of bromine atoms and cleavage of the imidazole ring.

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway:

The synthesis would likely start from 1-methyl-1H-imidazole. This precursor can then be subjected to bromination using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent.

Diagram 2: Proposed Synthesis Workflow

Caption: A plausible workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Materials: 1-methyl-1H-imidazole, N-Bromosuccinimide (NBS), Chloroform (or another suitable inert solvent), Sodium thiosulfate solution, Sodium bicarbonate solution, Brine, and Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 1-methyl-1H-imidazole in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide (approximately 2.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective brominating agent for electron-rich aromatic systems like imidazoles. It is easier and safer to handle than liquid bromine.

-

Inert Solvent: An inert solvent like chloroform is used to dissolve the reactants without participating in the reaction.

-

Aqueous Work-up: The work-up steps are crucial for removing unreacted reagents and byproducts. Sodium thiosulfate neutralizes any excess NBS, and sodium bicarbonate removes any acidic byproducts.

-

Chromatographic Purification: Column chromatography is a standard technique for separating the desired product from any remaining starting material or side products, ensuring high purity.

The Role of this compound in Drug Development

The strategic placement of two bromine atoms on the imidazole ring makes this compound a highly valuable building block in medicinal chemistry. These bromine atoms serve as versatile synthetic handles for introducing a wide array of functional groups through metal-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the brominated imidazole and various boronic acids or esters. This is a powerful method for introducing aryl or heteroaryl substituents, which are common features in many drug molecules.[13]

-

Buchwald-Hartwig Amination: This reaction, also typically palladium-catalyzed, enables the formation of carbon-nitrogen bonds. It allows for the introduction of diverse amine functionalities, which are crucial for modulating the pharmacological properties of a lead compound.[14]

Diagram 3: Utility in Cross-Coupling Reactions

Caption: The central role of this compound in key cross-coupling reactions.

The ability to selectively functionalize the 2 and 5 positions of the imidazole ring allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series. By synthesizing a library of analogs with different substituents, researchers can identify the key structural features required for optimal biological activity, selectivity, and pharmacokinetic properties. While specific examples of commercial drugs derived directly from this compound are not prominently disclosed in the public domain, its structural motif and reactivity profile are representative of intermediates used in the synthesis of kinase inhibitors, antiviral agents, and other targeted therapies.[3]

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its well-defined structure, characterized by two reactive bromine atoms on a privileged imidazole scaffold, provides a robust platform for the synthesis of complex and diverse molecular entities. While a complete experimental dataset for this specific compound remains elusive in publicly accessible literature, its utility can be confidently inferred from the wealth of knowledge on related halogenated imidazoles. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly continue to expand, enabling the next generation of innovative medicines.

References

- Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction".

- Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block. Oceanchem Group Limited.

- 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). Human Metabolome Database.

- 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). Human Metabolome Database.

- This compound. PubChem.

- Microreactor technology to buchwald-hartwig amination. Google Patents.

- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Google Patents.

- Imidazole derivatives, processes for preparing them and their uses. Google Patents.

- Process for the preparation of imidazole compounds. Google Patents.

- Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.

- Imidazole derivatives and intermediates in their preparation. Google Patents.

- Process for manufacture of imidazoles. PubChem.

- Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Google Patents.

- The molecular structure of complex 1 (CCDC number: 2264839) (30% probability level). ResearchGate.

- 1H-Imidazole, 1-methyl-. NIST WebBook.

- The mass spectra of imidazole and 1-methylimidazole. ResearchGate.

- Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. Stanford University.

- The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. ResearchGate.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

Sources

- 1. Crystal structure of bis(1-methyl-1H-imidazole-κN 3)(5,10,15,20-tetraphenylporphyrinato-κ4 N)iron(II)–1-methyl-1H-imidazole (1/2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H4Br2N2 | CID 2773360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 6. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. web.stanford.edu [web.stanford.edu]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 12. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity and Stability of 2,5-Dibromo-1-methyl-1H-imidazole

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2,5-Dibromo-1-methyl-1H-imidazole, a key heterocyclic building block in modern medicinal chemistry and materials science. The strategic placement of two bromine atoms on the imidazole core, coupled with the N-methylation, imparts a unique reactivity profile that is of significant interest to researchers, scientists, and drug development professionals. This document delves into the nuanced reactivity of this molecule in pivotal transformations such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions. Furthermore, it offers insights into its stability, handling, and storage, ensuring its effective utilization in complex synthetic endeavors.

Introduction: The Strategic Importance of this compound

The imidazole scaffold is a ubiquitous motif in a vast array of biologically active molecules and functional materials. Its presence in natural products, pharmaceuticals, and agrochemicals underscores its significance as a privileged structure. The introduction of halogen atoms onto the imidazole ring provides synthetic handles for the construction of more complex molecular architectures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This compound (CAS No. 53857-59-3) has emerged as a particularly valuable intermediate.[1] The N-methyl group prevents deprotonation and potential side reactions under basic conditions often employed in cross-coupling chemistry, while the two bromine atoms at the C2 and C5 positions offer distinct electronic environments, paving the way for regioselective functionalization. This guide aims to provide a deep understanding of the chemical behavior of this versatile building block, empowering researchers to harness its full synthetic potential.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄H₄Br₂N₂ | [1] |

| Molecular Weight | 239.90 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 76-82 °C | [2] |

| CAS Number | 53857-59-3 | [1][2] |

| SMILES | Cn1c(Br)cnc1Br | [2] |

| InChI Key | WVCRXJDDBGDCTA-UHFFFAOYSA-N | [2] |

Spectroscopic Data:

While a comprehensive set of publicly available, peer-reviewed spectra for this compound is limited, data for closely related analogs and general principles of spectroscopy allow for the prediction of its key spectral features.

-

¹H NMR: A singlet corresponding to the C4-H proton is expected, typically in the aromatic region. A singlet for the N-methyl protons will also be present, likely upfield.

-

¹³C NMR: Resonances for the three imidazole ring carbons are expected. The carbons bearing the bromine atoms (C2 and C5) will be significantly deshielded. The chemical shift of the N-methyl carbon will also be observed.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms.

Chemical Reactivity: A Tale of Two Bromines

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms, which can be selectively addressed through careful choice of reaction conditions.

Metal-Halogen Exchange: Gateway to Functionalization

Metal-halogen exchange is a powerful tool for the conversion of aryl halides into highly reactive organometallic intermediates.[3] In the case of polybromoimidazoles, the regioselectivity of this exchange is a subject of considerable interest. Studies on 1-protected 2,4,5-tribromoimidazoles have shown that the bromine at the C2 position is the most susceptible to metal-halogen exchange with organolithium reagents like n-butyllithium.[4] This is attributed to the greater acidity of the C2 proton in the parent imidazole, which translates to a more stabilized carbanion at this position upon metalation.

For this compound, it is therefore highly probable that treatment with one equivalent of an organolithium reagent at low temperature will result in selective metal-halogen exchange at the C2 position, generating the 2-lithio-5-bromo-1-methyl-1H-imidazole intermediate. This intermediate can then be trapped with a variety of electrophiles to afford 2-substituted-5-bromo-1-methyl-1H-imidazoles. Subsequent metal-halogen exchange at the C5 position can then be performed, allowing for a stepwise and controlled difunctionalization of the imidazole core.

Caption: Regioselective metal-halogen exchange workflow.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound is an excellent substrate for these transformations, with the two bromine atoms serving as reactive sites for the introduction of a wide range of substituents.

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The reactivity of the C2 and C5 positions in dihaloimidazoles can be influenced by the choice of catalyst and reaction conditions. Generally, the C2 position is more reactive towards oxidative addition to the palladium(0) catalyst. This allows for selective mono-arylation at the C2 position, leaving the C5-bromo substituent intact for subsequent transformations.

3.2.2. Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin reagent. Similar to the Suzuki-Miyaura coupling, regioselective mono-coupling at the more reactive C2 position is anticipated, providing a route to 2-substituted-5-bromo-1-methyl-1H-imidazoles.

3.2.3. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to alkynyl-substituted imidazoles, which are valuable precursors for further synthetic manipulations.

Caption: Cross-coupling reactions of the target molecule.

The Potential for Halogen Dance

The "halogen dance" is a fascinating rearrangement in which a halogen atom migrates from one position to another on an aromatic ring, typically under the influence of a strong base. While well-documented for other heterocyclic systems, its occurrence in dihaloimidazoles is less explored. It is conceivable that under certain conditions, a lithiated intermediate of this compound could undergo a halogen dance to form a thermodynamically more stable isomer. Researchers should be aware of this potential side reaction, especially when employing strong bases and elevated temperatures.

Stability and Handling

This compound is generally a stable crystalline solid under standard laboratory conditions.[5] However, as with many halogenated heterocyclic compounds, certain precautions should be taken to ensure its integrity.

-

Hydrolytic Stability: The compound is expected to be relatively stable to hydrolysis under neutral conditions. However, in strongly acidic or basic aqueous solutions, degradation may occur over time.

-

Light Sensitivity: As a precautionary measure, it is recommended to store the compound in an amber-colored vial to protect it from light.

Storage Recommendations:

For long-term storage, it is best to keep this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator.

Experimental Protocols

The following protocols are representative examples of how this compound can be synthesized and utilized in common synthetic transformations. These should be regarded as starting points, and optimization may be necessary for specific substrates and desired outcomes.

Representative Synthesis of this compound

A plausible synthetic route involves the direct bromination of 1-methylimidazole.

Materials:

-

1-Methylimidazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

To a solution of 1-methylimidazole (1.0 eq.) in anhydrous acetonitrile, add N-Bromosuccinimide (2.2 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Regioselective Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.1 eq.)

-

Pd(PPh₃)₄ (0.05 eq.)

-

Potassium carbonate (2.0 eq.)

-

1,4-Dioxane

-

Water

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Add Pd(PPh₃)₄ (0.05 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the 2-aryl-5-bromo-1-methyl-1H-imidazole.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its distinct reactivity at the C2 and C5 positions allows for controlled and regioselective functionalization through metal-halogen exchange and palladium-catalyzed cross-coupling reactions. A thorough understanding of its reactivity and stability, as outlined in this guide, is crucial for its effective application in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. The provided protocols serve as a practical starting point for researchers to explore the rich chemistry of this important imidazole derivative.

References

- Oceanchem Group Limited. (n.d.). Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773360, this compound.

- I. R. Bell, M. R. Grimmett, and J. E. G. Simpson. (1977). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1251-1256.

- Oceanchem Group Limited. (n.d.). Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block.

- PubChemLite. (n.d.). This compound (C4H4Br2N2).

- M. R. Grimmett and K. H. R. Lim. (1977). Metallation and metal–halogen exchange reactions of imidazoles.

- Wikipedia. (n.d.). Metal–halogen exchange.

- M. R. Grimmett and K. H. R. Lim. (1977). Metallation and metal-halogen exchange reactions of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 2432-2437.

- Oceanchem Group Limited. (n.d.). Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block.

Sources

- 1. This compound | C4H4Br2N2 | CID 2773360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-ジブロモ-1-メチル-1H-イミダゾール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 4. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 2,5-Dibromo-1-methyl-1H-imidazole: A Core Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. Moving beyond a simple data sheet, this document delves into the causality behind its synthetic utility, its strategic importance in medicinal chemistry, and the necessary protocols for its effective use and characterization. As a cornerstone for generating diverse molecular libraries, a thorough understanding of this reagent is critical for accelerating drug development pipelines.

This compound is a solid at room temperature, characterized by a substituted imidazole ring.[1] The imidazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[2] The strategic placement of two bromine atoms on this scaffold is not arbitrary; it transforms a simple heterocycle into a versatile platform for complex molecular engineering.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 239.90 g/mol | [3][4] |

| Molecular Formula | C₄H₄Br₂N₂ | [4] |

| CAS Number | 53857-59-3 | [4] |

| Appearance | Solid | [1] |

| Melting Point | 76-82 °C | [1] |

| Topological Polar Surface Area | 17.8 Ų | [3][4] |

| InChIKey | WVCRXJDDBGDCTA-UHFFFAOYSA-N | [4] |

| Canonical SMILES | Cn1c(Br)cnc1Br |

Strategic Importance in Medicinal Chemistry

The true value of this compound lies in its functionality as a multi-faceted synthetic intermediate. The two bromine atoms serve as highly reactive handles, enabling chemists to perform selective, site-specific modifications through pivotal metal-catalyzed cross-coupling reactions.[5]

Causality of Utility:

-

Orthogonal Reactivity: The bromine atoms at the C2 and C5 positions exhibit differential reactivity, which can be exploited for sequential, regioselective functionalization. This allows for the controlled, stepwise construction of complex molecules.

-

Access to Diverse Chemical Space: These reactive sites are gateways to a vast array of chemical transformations, most notably Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5] This empowers medicinal chemists to efficiently introduce a wide range of aryl, heteroaryl, alkyl, or amine functionalities.

-

Structure-Activity Relationship (SAR) Exploration: By rapidly generating libraries of analogues from this single precursor, researchers can systematically probe the SAR of a lead compound. The imidazole core often acts as a scaffold, while the appended groups, introduced via the bromine handles, interact with the biological target, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

The following diagram illustrates the central role of this building block in a typical drug discovery workflow.

Caption: Drug discovery workflow using the dibromo-imidazole scaffold.

Reference Synthesis Protocol: Electrophilic Bromination

While numerous specific synthetic routes exist for imidazole derivatives, a foundational and reliable method for preparing this compound is through the direct electrophilic bromination of 1-methyl-1H-imidazole. The electron-rich nature of the imidazole ring makes it highly susceptible to electrophilic attack.[6] N-Bromosuccinimide (NBS) is a preferred brominating agent as it is safer to handle than elemental bromine and often provides higher selectivity.[6]

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of the target compound.

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-methyl-1H-imidazole (1.0 eq.). Dissolve the starting material in a suitable solvent like acetonitrile or chloroform.

-

Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the starting material and the NBS, facilitating a homogenous reaction environment.

-

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Rationale: Bromination is an exothermic reaction. Cooling is essential to control the reaction rate, prevent over-bromination, and minimize the formation of undesired byproducts.

-

-

Reagent Addition: Slowly add N-Bromosuccinimide (2.2 eq.) to the cooled solution in portions over 30 minutes.

-

Rationale: Using a slight excess (2.2 eq.) of NBS ensures the complete dibromination of the imidazole ring. Portion-wise addition helps maintain temperature control.

-

-

Reaction: Allow the mixture to stir at 0°C for one hour, then remove the ice bath and let the reaction proceed at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up & Quenching: Upon completion, cool the mixture again and quench any unreacted NBS by adding a saturated aqueous solution of sodium thiosulfate.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).[6]

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to yield the final product.

Analytical Validation and Spectroscopic Profile

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. While experimental spectra are not always publicly available, the expected characteristics can be predicted based on the molecular structure.[7]

| Technique | Expected Features |

| ¹H NMR | A singlet corresponding to the C4-H proton (approx. 7.1-7.6 ppm). A singlet for the N-methyl protons (approx. 3.6-4.0 ppm). |

| ¹³C NMR | Three distinct signals for the imidazole ring carbons. The two bromine-substituted carbons (C2, C5) will be significantly shifted. A signal for the N-methyl carbon. |

| IR Spectroscopy | C-H stretching from the imidazole ring and methyl group. C=N and C=C stretching of the imidazole ring (1400-1600 cm⁻¹). A characteristic C-Br stretching band (typically below 800 cm⁻¹).[7] |

| Mass Spectrometry | A molecular ion peak cluster characteristic of a dibrominated compound due to the ⁷⁹Br and ⁸¹Br isotopes, with major peaks at m/z values corresponding to the calculated molecular weight.[7] |

Safety and Handling

Proper handling of this compound is mandatory. The compound is classified as hazardous and requires appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Summary: [4]

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

-

Handling: Use in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is under -20°C in a freezer for long-term stability.[1]

-

Signal Word: Danger.

By understanding its synthesis, reactivity, and safety protocols, researchers can effectively leverage this compound as a powerful tool in the rational design and development of novel therapeutics.

References

- 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block. Oceanchem Group Limited. [Link]

- This compound | C4H4Br2N2. PubChem. [Link]

- Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Connect. [Link]

- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform

- Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2).

- This compound (C4H4Br2N2). PubChemLite. [Link]

- Biological Significance of Imidazole-Based Analogues in New Drug Development.

- 1H-Imidazole, 1-methyl-. NIST WebBook. [Link]

- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

Sources

- 1. This compound CAS#: 53857-59-3 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C4H4Br2N2 | CID 2773360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

solubility of 2,5-Dibromo-1-methyl-1h-imidazole in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dibromo-1-methyl-1H-imidazole in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key building block in pharmaceutical and materials science research. In the absence of extensive published quantitative data, this document establishes a theoretical framework for predicting solubility based on the compound's physicochemical properties. More importantly, it delivers a detailed, field-proven experimental protocol for researchers to accurately determine solubility in various organic solvents using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for handling this versatile intermediate.

Introduction: The Significance of Solubility

This compound is a substituted imidazole featuring two reactive bromine atoms, making it an excellent precursor for introducing diverse functionalities through cross-coupling reactions.[1] Its application in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials necessitates a thorough understanding of its solubility. Solubility is a critical quality attribute that influences reaction kinetics, purification strategies (e.g., crystallization), formulation development, and bioavailability.[2][3] This guide provides the foundational knowledge and practical workflows to characterize and leverage the solubility profile of this important heterocyclic compound.

Physicochemical Properties & Theoretical Solubility Profile

Understanding the molecular structure of this compound is paramount to predicting its behavior in different solvents. The key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₄Br₂N₂ | [4] |

| Molecular Weight | 239.90 g/mol | [4][5][6] |

| Melting Point | 76-82 °C | [5] |

| Appearance | Solid | [5] |

| XLogP3 (log P) | 2.1 | [4][6] |

| Topological Polar Surface Area | 17.8 Ų | [4][6] |

Analysis of Molecular Features:

-

Polarity: The imidazole ring itself is polar, but the two bulky, electron-withdrawing bromine atoms and the N-methyl group reduce the overall polarity compared to unsubstituted imidazole. The calculated XLogP3 of 2.1 suggests a compound with moderate lipophilicity.[4][6]

-

Hydrogen Bonding: The molecule contains a nitrogen atom that can act as a hydrogen bond acceptor.[6] It lacks a hydrogen bond donor.

-